molecular formula C9H6N2O4 B1631638 Methyl 2-cyano-3-nitrobenzoate CAS No. 77326-46-6

Methyl 2-cyano-3-nitrobenzoate

Cat. No.: B1631638
CAS No.: 77326-46-6
M. Wt: 206.15 g/mol
InChI Key: IKKNSRWBYKCBBC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-cyano-3-nitrobenzoate is an organic compound with the molecular formula C9H6N2O4 It is a derivative of benzoic acid, featuring both cyano and nitro functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2-cyano-3-nitrobenzoate can be synthesized through a multi-step process. One common method involves the nitration of methyl 2-cyanobenzoate. The nitration reaction typically employs a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the aromatic ring .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and concentration controls. The use of continuous flow reactors can enhance the efficiency and safety of the nitration process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-cyano-3-nitrobenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Reduction: Methyl 2-cyano-3-aminobenzoate.

    Substitution: Corresponding substituted benzoates.

    Hydrolysis: 2-cyano-3-nitrobenzoic acid.

Scientific Research Applications

Methyl 2-cyano-3-nitrobenzoate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 2-cyano-3-nitrobenzoate depends on the specific reactions it undergoes. For instance, in reduction reactions, the nitro group is reduced to an amino group through the transfer of electrons from the reducing agent to the nitro group. This process involves the formation of intermediate species such as nitroso and hydroxylamine derivatives before the final amino product is obtained .

Comparison with Similar Compounds

Similar Compounds

    Methyl 3-nitrobenzoate: Lacks the cyano group, making it less versatile in certain synthetic applications.

    Methyl 2-cyanobenzoate: Lacks the nitro group, which limits its reactivity in reduction reactions.

Uniqueness

Methyl 2-cyano-3-nitrobenzoate is unique due to the presence of both cyano and nitro groups, which confer distinct reactivity patterns. This dual functionality allows for a broader range of chemical transformations compared to compounds with only one of these groups .

Properties

IUPAC Name

methyl 2-cyano-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6N2O4/c1-15-9(12)6-3-2-4-8(11(13)14)7(6)5-10/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IKKNSRWBYKCBBC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C(=CC=C1)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401306904
Record name Methyl 2-cyano-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

77326-46-6
Record name Methyl 2-cyano-3-nitrobenzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77326-46-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl 2-cyano-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401306904
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 2-cyano-3-nitrobenzoate
Reactant of Route 2
Reactant of Route 2
Methyl 2-cyano-3-nitrobenzoate
Reactant of Route 3
Reactant of Route 3
Methyl 2-cyano-3-nitrobenzoate
Reactant of Route 4
Reactant of Route 4
Methyl 2-cyano-3-nitrobenzoate
Reactant of Route 5
Reactant of Route 5
Methyl 2-cyano-3-nitrobenzoate
Reactant of Route 6
Reactant of Route 6
Methyl 2-cyano-3-nitrobenzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.